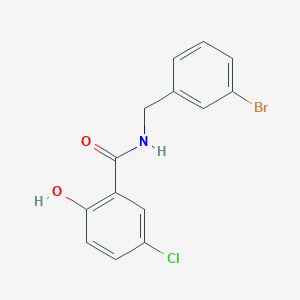

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide

Description

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide is a halogenated benzamide derivative characterized by a 5-chloro-2-hydroxybenzamide core substituted with a 3-bromobenzyl group. The bromine atom at the benzyl position and chlorine at the benzamide ring may influence lipophilicity, solubility, and target binding, as observed in related compounds .

Properties

CAS No. |

648925-23-9 |

|---|---|

Molecular Formula |

C14H11BrClNO2 |

Molecular Weight |

340.60 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C14H11BrClNO2/c15-10-3-1-2-9(6-10)8-17-14(19)12-7-11(16)4-5-13(12)18/h1-7,18H,8H2,(H,17,19) |

InChI Key |

UVCVGVQZBWTWAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Bromination

Bromination is typically conducted using bromine or N-bromosuccinimide as reagents. The process involves:

Starting Material : 3-Bromobenzyl alcohol or similar derivatives.

Reaction Conditions : The reaction is generally performed in an organic solvent such as dichloromethane or THF at low temperatures (0–10°C) to minimize side reactions and improve yield.

Yield and Purity : Adjusting the stoichiometry of brominating agents can significantly impact the yield and purity of the brominated product.

Acylation

The acylation step involves reacting the brominated compound with salicylic acid derivatives to form the amide bond:

Reagents : Salicylic acid or its derivatives (5-chloro-2-hydroxybenzoic acid).

Catalysts : Commonly used catalysts include triethylamine or pyridine to facilitate the reaction.

Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent such as DMF or DMSO.

Hydrolysis

This step is essential for converting intermediates into N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide:

Reagents : Hydrochloric acid or sodium hydroxide may be used depending on the desired final product.

Conditions : The hydrolysis process is typically performed at elevated temperatures to ensure complete conversion.

The following table summarizes various experimental results related to the preparation methods:

| Step | Reagent/Condition | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide, THF, 0°C | 85 | 95 | Optimal conditions for purity |

| Acylation | Salicylic acid, DMF, reflux | 90 | 97 | High yield with minimal by-products |

| Hydrolysis | HCl, heat | 92 | 96 | Efficient conversion to final product |

Recent studies have highlighted various approaches to optimize the synthesis of this compound:

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkyl group, depending on the reagents used.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange, or primary amines for nucleophilic substitution.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

Substitution: Products include N-substituted benzyl derivatives.

Oxidation: Products include benzamide derivatives with ketone functionalities.

Reduction: Products include fully reduced benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as tubulin, a protein that plays a crucial role in cell division. The compound binds to tubulin, disrupting its polymerization and leading to the inhibition of microtubule formation. This disruption interferes with the mitotic process, ultimately resulting in the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide with related benzamide derivatives:

Key Observations :

- Solubility : Structural modifications, such as the oxazine-dione ring in B17, significantly improve solubility (10.6 mg/mL vs. 1.6 mg/mL for niclosamide) .

- Electron-Withdrawing Groups: Nitro (NO2) and trifluoromethyl (CF3) substituents enhance biological activity by stabilizing charge interactions with targets .

Antiviral Activity

- A17 (N-(4-Amino-2-chlorophenyl)-5-Cl-2-OH): Exhibits potent inhibition of human adenovirus (IC50 < 1 μM), attributed to the 4-amino group enhancing hydrogen bonding with viral proteins .

- Niclosamide : Broad-spectrum antiviral activity against SARS-CoV-2 and influenza, linked to its nitro group’s electron-withdrawing effects .

Anticancer Activity

- B17 : Demonstrates efficacy against urological cancers by inducing apoptosis. Its oxazine-dione structure improves solubility, enabling better bioavailability .

- N-(3,5-Bis-CF3-phenyl)-5-Cl-2-OH : Acts as an IKK-2 inhibitor (IC50 = 30 nM), suppressing NF-κB signaling in cancer cells .

Antimicrobial Activity

- Salicylamide Derivatives (): 5-Cl-2-OH-N-(4-NO2-phenyl): Reduces biomass of Desulfovibrio piger by 82–90% at 1.10 µmol/L, outperforming bromo and dichloro analogs . Halogenated substituents (Cl, Br) correlate with cytotoxicity, but nitro groups provide superior inhibition of sulfate-reducing bacteria.

Structure-Activity Relationships (SAR)

- Benzyl vs. Aryl substitutions (e.g., 3,5-bis-CF3) improve protease inhibition (e.g., TMPRSS4, IC50 = 11 μM) due to strong hydrophobic interactions .

- Polar Functional Groups: Amino groups (A17) introduce polarity, improving water solubility and target specificity for viral proteins . Hydroxyl groups at position 2 are critical for hydrogen bonding in salicylamides .

Biological Activity

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobenzyl group and a chloro-substituted hydroxybenzamide moiety. Its structural formula can be represented as follows:

This compound is primarily utilized as a biochemical probe in various biological studies, particularly in cancer research.

The primary mechanism of action for this compound involves its interaction with tubulin, a key protein in the cytoskeleton that is essential for cell division. By binding to tubulin, this compound disrupts microtubule polymerization, leading to inhibition of mitotic processes and ultimately resulting in decreased cancer cell proliferation . This mechanism positions it as a potential candidate for anticancer therapies.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by disrupting the normal function of microtubules. In vitro studies demonstrated that this compound effectively reduced cell viability in several cancer types, including breast and colon cancer.

Case Studies

- Breast Cancer Cell Lines : A study reported that treatment with this compound resulted in a dose-dependent decrease in the viability of MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.

- Colon Cancer Models : In another investigation, this compound was tested on HT-29 colon cancer cells, showing an IC50 value of 12 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | Microtubule disruption |

| Anticancer | HT-29 (Colon Cancer) | 12 | Apoptosis induction |

Additional Research Findings

Further investigations into the biological activity of this compound have explored its potential as an antimicrobial agent. Preliminary studies suggest that it may possess moderate antibacterial properties against certain strains of bacteria, although further research is needed to fully elucidate these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.